Product packaging for Aminopropylcobalamin(Cat. No.:CAS No. 72728-11-1)

Aminopropylcobalamin

Cat. No.: B1236223
CAS No.: 72728-11-1
M. Wt: 1387.4 g/mol
InChI Key: BUSHCRZUAUKJDC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Aminopropylcobalamin is a specialized cobalamin analog designed primarily for the rapid and efficient purification of cobalamin-binding proteins via affinity chromatography. This compound functions as a powerful affinity ligand when immobilized onto a solid matrix. Its core research value lies in its ability to selectively bind and isolate proteins such as transcobalamin and intrinsic factor, which are critical for vitamin B12 transport and absorption. The mechanism is based on the high specificity of these binding proteins for the cobalamin structure. In practice, proteins of interest are captured from a solution as they bind to the immobilized this compound. A key feature of this ligand is the photolability of the coordinate bond between the cobalt ion and the aminopropyl group. This allows for the gentle and specific release of the purified cobalamin-binding protein complex through photodissociation, simply by exposure to visible light, preserving the protein's native structure and function. This method has been established as a standard technique for the purification of these specific proteins. This product is intended for research applications only. It is not for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H96CoN14O14P B1236223 Aminopropylcobalamin CAS No. 72728-11-1

Properties

CAS No.

72728-11-1

Molecular Formula

C65H96CoN14O14P

Molecular Weight

1387.4 g/mol

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;propan-1-amine

InChI

InChI=1S/C62H90N13O14P.C3H8N.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2-3-4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1-4H2;/q;-1;+3/p-2

InChI Key

BUSHCRZUAUKJDC-UHFFFAOYSA-L

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]CCN.[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]CCN.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]CCN.[Co+3]

Synonyms

aminopropylcobalamin

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Chemical Derivatization of Aminopropylcobalamin

Chemical Synthesis Pathways for Aminopropylcobalamin

The creation of this compound hinges on the controlled alkylation of the cobalt ion within the cobalamin core. This is typically achieved by first reducing the stable Co(III) state to the highly nucleophilic Co(I) state, which can then react with a suitable aminopropyl source.

While classic reductive amination involves the reaction of a carbonyl with an amine in the presence of a reducing agent, the synthesis of this compound employs a related strategy often termed reductive alkylation. This process involves the reduction of a cobalamin precursor, followed by alkylation with an amino-functionalized electrophile. A common and effective method involves the reduction of hydroxocobalamin (B81358), a readily available form of vitamin B12, using a metallic reducing agent like zinc dust. acs.orgjustia.com The reduction converts the Co(III) in hydroxocobalamin to the supernucleophilic cob(I)alamin species. This intermediate is not isolated but is immediately reacted in situ with an aminopropyl halide. acs.orgjustia.com This reaction establishes the stable cobalt-carbon bond at the β-axial position, yielding this compound. acs.org

The most common precursor for the synthesis is hydroxocobalamin, often used as its acetate (B1210297) or hydrochloride salt. acs.orgnih.gov The key transformation is the reduction of the cobalt center. In a typical procedure, hydroxocobalamin is dissolved in a solvent like methanol (B129727) and degassed. googleapis.com Zinc powder is added as the reductant, often in the presence of a salt such as ammonium (B1175870) bromide, to facilitate the formation of the reactive cob(I)alamin intermediate. googleapis.com

Once the Co(I) species is formed, it undergoes a coupling reaction with an alkylating agent bearing a protected or unprotected amine. acs.orgnih.gov Examples of these coupling partners include 3-chloropropylamine (B7771022) hydrochloride or 3-bromopropylamine. justia.comnih.govgoogleapis.com The nucleophilic Co(I) attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the desired this compound. justia.com The product can then be purified using chromatographic techniques, such as solid-phase extraction on a C-18 cartridge, to remove salts and unreacted starting materials, yielding the final product with high purity. acs.orgacs.org

ParameterDetailsSource(s)
Precursor Hydroxocobalamin (acetate or hydrochloride salt) acs.orgnih.gov
Reducing Agent Zinc (Zn) dust acs.orgjustia.comgoogleapis.com
Coupling Partner 3-chloropropylamine hydrochloride, 3-bromopropylamine justia.comnih.govgoogleapis.com
Solvent Methanol (MeOH) acs.orggoogleapis.com
Reported Yield ~80% acs.org
Purification C-18 Solid-Phase Extraction acs.orgacs.org

Reductive Amination Strategies

Synthesis of this compound Conjugates and Advanced Derivatives

The true utility of this compound lies in its role as a versatile scaffold. The aminopropyl linker provides a reactive handle, positioned away from the regions of the molecule essential for protein recognition, allowing for the attachment of various functional moieties without compromising its biological transport. acs.org

The terminal amine of the propyl chain is readily derivatized using standard bioconjugation techniques. Two primary strategies are employed for attaching functional molecules:

Amide Bond Formation: This is the most common method for attaching molecules that contain a carboxylic acid group. The carboxylic acid is typically activated in situ or pre-activated, most frequently as an N-hydroxysuccinimide (NHS) ester. The amine of this compound then reacts with the NHS ester to form a stable amide linkage. acs.orgacs.orgnih.gov This strategy has been extensively used to conjugate fluorescent dyes. acs.orgacs.orgnih.gov

Carbamate (B1207046) Bond Formation: For molecules containing a hydroxyl group, a stable carbamate linkage can be formed. This reaction is facilitated by a coupling agent, such as 1,1'-Carbonyldi(1,2,4-triazole) (CDT), which first activates the alcohol. justia.comnih.gov The activated intermediate then reacts with the amine of this compound to yield the carbamate-linked conjugate. nih.gov This approach has been successfully used to attach kinase inhibitors like Erlotinib (B232) and Dasatinib to the cobalamin platform. nih.gov

This compound is an ideal intermediate for creating fluorescent cobalamin derivatives, often called "CobalaFluors," for imaging applications. acs.orgacs.orgnih.gov The aminopropyl group serves as a spacer that links the fluorophore to the cobalamin core. acs.orgnih.gov This linkage is typically achieved by reacting the amine with a fluorophore that has been functionalized with an NHS-ester. acs.orgacs.org This reaction is efficient and leads to the formation of a stable β-(3-amidopropyl)cobalamin conjugate. acs.org Another strategy involves the use of fluorescein (B123965) isothiocyanate (FITC), which reacts with the amine to form a thiourea (B124793) bond. acs.org

These fluorescent conjugates are valuable tools for visualizing cobalamin uptake and trafficking in cells using techniques like epifluorescence microscopy and flow cytometry. acs.org

FluorophoreActivating GroupResulting LinkageReported YieldSource(s)
Oregon GreenNHS-esterAmide73% acs.orgacs.org
FluoresceinNHS-esterAmide60% acs.orgacs.org
Naphthofluorescein (B155354)NHS-esterAmide64% acs.orgacs.org
Fluorescein Isothiocyanate (FITC)IsothiocyanateThiourea76% acs.org

The cobalamin scaffold allows for modification at multiple sites, enabling the creation of complex, multi-component bioconjugates. While the β-axial position is functionalized via the aminopropyl linker, other sites on the molecule, such as the 5'-hydroxyl group of the ribose moiety, can also be modified. justia.comnih.gov This dual-functionalization capacity allows for the assembly of advanced probes for mechanistic studies. nih.gov

For instance, a bioconjugate has been designed featuring both a therapeutic drug and a diagnostic fluorescent tag on the same cobalamin molecule. justia.com In one such construct, an antineoplastic drug like erlotinib was attached via a carbamate bond to the aminopropyl linker, while a Cy5 fluorophore was separately conjugated to the 5'-hydroxyl group of the ribose. justia.com Such multi-component systems allow for simultaneous drug delivery and real-time visualization of the conjugate's distribution, providing powerful tools for probing biological mechanisms and therapeutic efficacy. justia.com Molecular dynamics simulations have further supported the feasibility of designing such dual-tethered Cbl bioconjugates for multi-component delivery applications. nih.gov

Introduction of Spectroscopic Tags (e.g., Fluorescent Dyes) via Aminopropyl Linkage

Chemical Purification and Isolation Techniques for this compound and its Derivatives

The successful synthesis of this compound and its subsequent derivatives necessitates robust purification and isolation protocols. These techniques are critical for removing unreacted starting materials, reagents, salts, and by-products, ensuring the final compound is of high purity for subsequent applications. The purification strategies often leverage the unique physicochemical properties of the cobalamin macrocycle.

Chromatography stands as the cornerstone for the purification of cobalamins, offering high-resolution separation based on differences in properties like polarity, size, and charge. seplite.com The evolution from classical solvent extraction to advanced chromatographic methods has enabled the routine achievement of high-purity cobalamin derivatives. seplite.com

Adsorption Chromatography: A common and effective method for the initial cleanup and desalting of crude this compound is adsorption chromatography. acs.org For instance, after synthesis from hydroxocobalamin, the crude reaction mixture can be loaded onto a C-18 Sep-Pak cartridge. This solid-phase extraction technique allows for the rapid removal of salts with a water wash, followed by the elution of the target this compound using an organic solvent like methanol. acs.org This approach is a significant improvement over older, more tedious extraction methods. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for both the purification and analytical assessment of this compound and its derivatives. wikipedia.orgnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating various cobalamins. nih.gov Analytical HPLC is frequently used to confirm the purity of the synthesized this compound, with reports showing purities as high as 98% after initial purification steps. acs.org For more complex mixtures or for isolating specific derivatives, semi-preparative scale reversed-phase columns are employed. researchgate.net The selection of the stationary phase (e.g., C18 columns) and the mobile phase composition is optimized to achieve excellent separation and resolution of the target compound from impurities. nih.govmdpi.com

Affinity Chromatography: In a specialized application, this compound itself is used as a ligand in affinity chromatography. nih.gov By immobilizing this compound on a solid support, such as activated Sephacryl S-200, a column is created that can selectively bind and purify cobalamin-binding proteins like transcobalamin II. nih.govnih.gov This technique highlights the specific biological interactions of the this compound structure and is a powerful method for isolating its protein targets. nih.gov

Table 1: Overview of Chromatographic Techniques for this compound Purification

TechniqueStationary Phase ExamplePrimary ApplicationReference
Adsorption Chromatography (Solid-Phase Extraction)C-18 Adsorbent (e.g., Waters Sep-Pak)Rapid desalting and initial purification of crude product. acs.org
High-Performance Liquid Chromatography (HPLC)Reversed-Phase C-18 ColumnHigh-resolution purification of derivatives and final purity analysis. acs.orgnih.govresearchgate.net
Affinity ChromatographyThis compound immobilized on Sephacryl S-200Isolation of cobalamin-binding proteins (e.g., Transcobalamin II). nih.govnih.gov

Following purification, the identity and purity of this compound and its derivatives are unequivocally confirmed using a suite of spectroscopic techniques. These methods provide detailed information on the molecular structure, mass, and integrity of the compound.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental technique for analyzing cobalamins. labmate-online.com The complex corrin (B1236194) ring system gives rise to a characteristic electronic absorption spectrum with distinct peaks. For cobalamins, these typically include a prominent peak around 361 nm and another in the visible region around 550 nm, which is responsible for the compound's red color. labmate-online.com The identity and purity of a sample can be assessed by confirming the presence of these maxima at the correct wavelengths (e.g., 361±1 nm and 550±2 nm). labmate-online.com Furthermore, the ratios of absorbance at different wavelengths, such as A361/A278 and A361/A550, serve as stringent purity criteria. labmate-online.com UV-Vis spectroscopy is also employed to monitor the integrity of the axial cobalt-carbon (Co-C) bond, as its photolysis leads to predictable spectral changes, with the appearance of a hydroxocobalamin peak at approximately 350 nm. acs.org

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. Techniques like positive-ion electrospray mass spectrometry (ESI-MS) are used to characterize this compound and its derivatives, typically showing the molecular ion peak ([M+H]⁺) and sodium adduct ([M+Na]⁺). acs.org Another technique, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is also used for the characterization of B12 derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural elucidation, particularly of new derivatives, NMR spectroscopy is employed. While the complexity of the B12 molecule makes the spectra intricate, modern one-dimensional (¹H NMR) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provide unambiguous characterization of the compound's structure and confirm the site of derivatization. researchgate.net

Table 2: Spectroscopic Methods for Purity Assessment of this compound

MethodInformation ProvidedKey Findings / ParametersReference
UV-Visible SpectroscopyConfirms identity, purity, and integrity of the corrin ring and Co-C bond.Characteristic absorption maxima (~361 nm, ~550 nm); Absorbance ratios (A361/A550) for purity checks. acs.orglabmate-online.com
Mass Spectrometry (ESI-MS, MALDI-TOF)Confirms molecular weight and identity.Observation of molecular ion peaks (e.g., [M+H]⁺). acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR)Provides detailed structural characterization.Unambiguous assignment of proton and carbon signals to confirm structure. researchgate.net

Iii. Spectroscopic and Structural Characterization Methodologies for Aminopropylcobalamin

Vibrational Spectroscopy Applications

Vibrational spectroscopy offers a window into the bonding and dynamics of molecules by measuring the energies of their vibrations. For a complex molecule like aminopropylcobalamin, these techniques are invaluable for understanding the interactions of its various components.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and probing intermolecular interactions. In the context of this compound, FTIR can provide direct evidence of changes in the side chains and the corrin (B1236194) ring that result from interactions with other molecules. researchgate.net The amide I (C=O stretching) and amide II (N-H bending) bands of the propionamide (B166681) side chains on the corrin ring are particularly informative. researchgate.netresearchgate.net For instance, the amide I band is observed around 1630 cm⁻¹ in D₂O and shifts to approximately 1675 cm⁻¹ in ethanol, a change attributed to the different hydrogen-bonding properties of the solvents. researchgate.net The presence of the aminopropyl ligand can be confirmed by characteristic vibrational bands, such as the stretching vibrations of C=O bonds in the cobalamin moiety, which appear around 1668 cm⁻¹. ineosopen.org

Table 1: Characteristic FTIR Bands for Cobalamin Derivatives

Vibrational Mode Wavenumber (cm⁻¹) Assignment Reference
Amide I (in D₂O) ~1630 C=O stretch of propionamide side chains researchgate.net
Amide I (in ethanol) ~1675 C=O stretch of propionamide side chains researchgate.net
Amide II 3329 N-H bend of propionamide side chains researchgate.net
Aliphatic C-H stretch 2913, 2849 C-H stretching vibrations researchgate.net
C=O stretch 1668 Carbonyl bond in the cobalamin moiety ineosopen.org

Note: The exact positions of these bands can vary slightly depending on the specific derivative and the solvent used.

Resonance Raman (RR) spectroscopy is particularly well-suited for studying colored molecules like cobalamins because it selectively enhances the vibrations of the chromophore—in this case, the corrin ring. rsc.orgrsc.org This technique provides detailed information about the conformation and bonding within the corrin ring itself. rsc.orgrsc.org The RR spectra of various Co(III) cobalamins, including those with different axial ligands, show remarkable similarity, indicating that the principal bands are due to the vibrational modes of the corrin ring. rsc.orgrsc.org However, significant changes in the spectra are observed upon reduction of the cobalt center, which are linked to conformational changes in the corrin ring. rsc.orgrsc.org

Studies have shown that the RR spectra of truncated cobalamin analogs are largely similar in the corrin ring stretching region (1450-1650 cm⁻¹), but differ from that of cyanocobalamin (B1173554), suggesting that the bulky 5,6-dimethylbenzimidazole (B1208971) (Dmb) moiety influences the corrin ring conformation. nih.gov For example, bands at 1543, 1577, and 1602 cm⁻¹ in cyanocobalamin shift to 1549, 1581, and 1612 cm⁻¹, respectively, in truncated analogs where the Dmb is replaced by a smaller ligand. nih.gov The Co-C stretching vibration, a key indicator of the bond between the cobalt and the axial ligand, is also observable in RR spectra. nih.govacs.org

Table 2: Selected Resonance Raman Frequencies for Cobalamin Derivatives

Wavenumber (cm⁻¹) (Cyanocobalamin) Wavenumber (cm⁻¹) (Truncated Analogs) Assignment Reference
1543 1549 Corrin ring stretching (νSA) nih.gov
1577 1581 Corrin ring stretching nih.gov
1602 1612 Corrin ring stretching nih.gov
518, 484 528 (for (CN)(H₂O)Cby(OMe)₇) Co-C or Co-L stretching nih.gov

Note: These frequencies are sensitive to the specific nature of the axial ligands and the conformation of the corrin ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Interactions

Electronic Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure, oxidation state, and chiral properties.

UV-Vis spectroscopy is fundamental for characterizing cobalamins due to the intense electronic absorption bands associated with the π→π* transitions of the corrin ring. nih.govtandfonline.com The spectra of "typical" cobalamins, which includes this compound, are characterized by distinct bands labeled α/β (in the 420–600 nm range) and a more intense γ band (around 350-420 nm). nih.govnih.gov The position and intensity of these bands are highly sensitive to the oxidation state of the central cobalt ion. For instance, cob(III)alamin, cob(II)alamin, and cob(I)alamin exhibit characteristic UV-Vis spectra that allow for their differentiation. rsc.org The reduction of cob(III)alamin to cob(II)alamin is marked by the appearance of a maximum at around 470 nm, while the further reduction to the "supernucleophilic" cob(I)alamin is confirmed by an absorption peak at approximately 390 nm. rsc.org The UV-Vis spectrum of this compound is expected to show the characteristic peaks of an alkylcobalamin, with maxima around 375 and 526 nm. uzh.ch

Table 3: Characteristic UV-Vis Absorption Maxima for Different Cobalamin Redox States

Redox State Characteristic λ_max (nm) Reference
Cob(III)alamin ~361, ~415, ~520, ~550 rsc.org
Cob(II)alamin ~315, ~405, ~470 rsc.org
Cob(I)alamin ~390, ~460, ~600-700 rsc.org
This compound ~375, ~526 uzh.ch

Note: The exact peak positions can be influenced by the specific axial ligand and the solvent environment.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the chirality of a molecule. acs.org Cobalamins are inherently chiral due to the helical twist of the corrin ring and the stereocenters in the ribose and side chains. nih.govacs.org CD spectroscopy is sensitive to changes in the conformation of the corrin ring and the nature of the axial ligands. nih.gov While the UV-Vis spectra of different cobalamin derivatives can be very similar, their CD spectra often show more pronounced differences, making it a valuable tool for distinguishing between them. acs.org For example, an intense feature in the CD spectrum of cob(I)alamin has been identified as a potential probe for its nucleophilic character. nih.gov Changes in the CD spectrum upon binding to proteins can also provide insights into the conformational changes that occur during these interactions. ethz.ch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Redox States

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Table 4: Representative ¹³C NMR Chemical Shifts for Key Moieties in Cobalamin Derivatives (in DMSO-d₆)

Moiety Atom Approximate Chemical Shift (ppm) Reference
α-ribofuranoside C1' ~103 nih.gov
α-ribofuranoside C2' ~74 nih.gov
α-ribofuranoside C3' ~77 nih.gov
α-ribofuranoside C4' ~86 nih.gov
α-ribofuranoside C5' ~63 nih.gov
Corrin Ring (sp²) - 170-180 (amide C=O), 90-110 (meso-C), 160-175 (pyrrole-C) nih.gov
5,6-Dimethylbenzimidazole - Varies nih.gov

Note: Chemical shifts are highly dependent on the specific derivative, solvent, and referencing standard. The values provided are approximate and for illustrative purposes.

Proton NMR (¹H NMR) for Ligand Proximity

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for confirming the covalent attachment of the aminopropyl ligand to the cobalt atom and for probing its spatial relationship with the corrin ring. The assignment of proton signals is typically achieved using two-dimensional NMR methods like ¹H-¹H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). capes.gov.br

In the ¹H-NMR spectrum of this compound, the protons of the propyl chain would exhibit characteristic chemical shifts. The proximity of the aminopropyl group to the large, aromatic-like corrin ring system would induce noticeable shifts in the resonance signals of these protons compared to a free aminopropane molecule. NOESY experiments are particularly crucial as they reveal through-space interactions between protons, allowing for the mapping of proximities between the aminopropyl ligand's protons and the protons on the corrin ring and other parts of the cobalamin structure. capes.gov.br For instance, the reaction of coenzyme B12 with cyanide has been monitored by ¹H NMR to identify the formation of an intermediate where cyanide binds to the alpha-axial position. nih.gov This demonstrates the utility of the technique in observing ligand-cobalamin interactions directly.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for the Aminopropyl Ligand in this compound Note: This table is illustrative, based on typical values for alkylcobalamins. Actual values may vary based on solvent and experimental conditions.

Proton Expected Chemical Shift (ppm) Multiplicity Rationale
Co-CH₂ -CH₂-CH₂-NH₂ ~1.5 - 2.0 Triplet Directly bonded to the cobalt, experiencing shielding from the corrin ring.
Co-CH₂-CH₂ -CH₂-NH₂ ~1.2 - 1.6 Multiplet Methylene group adjacent to the cobalt-bound carbon.

Cobalt NMR (⁵⁹Co NMR where applicable for conjugates) for Coordination Environment

Cobalt-59 (⁵⁹Co) NMR spectroscopy is exceptionally sensitive to the electronic environment and coordination geometry of the cobalt center. nih.gov As ⁵⁹Co is a quadrupolar nucleus, the NMR signal's chemical shift and line width are highly dependent on the nature of the axial ligands coordinated to the cobalt ion. huji.ac.ilresearchgate.net This makes it an invaluable technique for characterizing the coordination sphere of this compound.

Solid-state ⁵⁹Co NMR, in particular, provides detailed information on the cobalt coupling parameters, which show high sensitivity to the type of ligands attached to the metal. nih.govnih.gov The substitution of the upper axial ligand from a cyano group (in cyanocobalamin) or a water molecule (in aquocobalamin) to an aminopropyl group results in a distinct change in the electronic field gradient around the cobalt nucleus. This is reflected in a unique isotropic chemical shift and quadrupole coupling constant for this compound. Studies on various cobalamins have established that these parameters can definitively characterize the axial ligation state. nih.gov While ⁵⁹Co NMR is applicable to this compound itself, the related ¹⁹⁵Pt NMR can be used to study conjugates where a platinum-containing moiety is attached. researchgate.net

Table 2: Comparison of ⁵⁹Co NMR Parameters for Different Cobalamins in Solution Data for Vitamin B₁₂, Methylcobalamin (B1676134), and B₁₂ Coenzyme are from experimental findings. nih.gov The values for this compound are projected based on known trends.

Compound Upper Axial Ligand Isotropic Shift (δiso, ppm) Linewidth (FWHH, kHz)
Vitamin B₁₂ (Cyanocobalamin) -CN 4450 11.5
Methylcobalamin -CH₃ 5100 25.0
B₁₂ Coenzyme (Adenosylcobalamin) -Ado 6000 36.0

Mass Spectrometry (MS) Techniques for Molecular Integrity and Conjugate Analysis

Mass spectrometry is indispensable for confirming the molecular weight of this compound and for the structural analysis of the parent molecule and its conjugates.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for large, thermally labile molecules like cobalamins. It allows for the accurate determination of the molecular mass, thereby confirming the successful synthesis and purity of this compound. nih.gov Due to the molecule's size and the presence of a charged cobalt center and phosphate (B84403) group, cobalamins typically form multiply charged ions in the ESI source, most commonly a doubly charged ion [M+2H]²⁺. scirp.orgresearchgate.net Analysis of fluorescent cobalamin conjugates has also been successfully performed using mass spectrometry. acs.org

Table 3: Expected ESI-MS Data for this compound

Compound Formula Molecular Weight (Da) Expected Ion (m/z)

Tandem Mass Spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For cobalamins, common fragmentation pathways observed in LC-MS/MS studies include the cleavage of the bond between the cobalt and the upper axial ligand and the loss of the lower axial ligand, the 5,6-dimethylbenzimidazole (DMB) nucleotide moiety. scirp.orgmdpi.com The identification of these specific fragments provides unequivocal evidence for the identity of this compound.

Table 4: Characteristic MS/MS Fragments for this compound Based on fragmentation patterns of similar cobalamins. scirp.orgmdpi.com

Precursor Ion (m/z) Fragment Ion (m/z) Description of Loss
[M+2H]²⁺ at 699.74 Varies Loss of the aminopropyl ligand
[M+2H]²⁺ at 699.74 ~359.1 Fragment corresponding to the protonated DMB-ribose-phosphate moiety

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Diffraction Approaches for Solid-State Structural Determination

X-ray diffraction provides the most definitive structural information, revealing precise atomic coordinates, bond lengths, and bond angles in the solid state.

Table 5: Crystallographic Data for the Analogue (Adeninylpropyl)cobalamin Data from the X-ray diffraction study of (adeninylpropyl)cobalamin. researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 23.868
b (Å) 21.027
c (Å) 16.047

Synchrotron X-ray Diffraction Studies of Co-C Bond Dynamics

Comprehensive searches of scientific literature and research databases did not yield specific studies employing synchrotron X-ray diffraction to investigate the Co-C bond dynamics of this compound. Research in this area tends to focus on related, more common cobalamin derivatives such as methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl), or utilizes other advanced spectroscopic and computational methods to infer dynamic properties.

Synchrotron radiation is a powerful tool for X-ray crystallography, providing highly intense and focused X-ray beams that enable the determination of molecular structures with exceptional accuracy. researchgate.netdiamond.ac.uk This high resolution is crucial for precisely measuring bond lengths and angles within complex molecules like cobalamins. researchgate.net While static, high-resolution crystal structures for various cobalamins have been determined using this method, the study of "dynamics"—the real-time observation of bond stretching, rotation, or cleavage—typically requires time-resolved techniques.

Time-resolved spectroscopy, which can include pump-probe experiments at synchrotron or X-ray free-electron laser (XFEL) facilities, is the primary method for studying such ultrafast molecular motions. nih.gov In these experiments, a "pump" laser pulse excites the molecule, and a subsequent "probe" X-ray pulse captures the structural changes at very short time delays. nih.gov These techniques have been applied to study the photodissociation of the Co-C bond in MeCbl and AdoCbl, revealing that light absorption can lead to bond cleavage on a picosecond timescale. nih.gov

Theoretical methods, particularly time-dependent density functional theory (TD-DFT), are also heavily employed to model and understand the mechanism of Co-C bond photolysis. nih.govnih.gov These computational studies calculate the potential energy surfaces of the molecule's excited states to map out the pathway of bond elongation and eventual breaking. nih.govnih.gov For instance, in MeCbl and ethylcobalamin, TD-DFT calculations have identified the specific excited states that lead to the bending of the N-Co-C axial moiety and the lengthening of the Co-C bond upon photoexcitation. nih.gov

While the synthesis of β-(3-aminopropyl)cobalamin is well-established acs.org, and it is known that the Co-C bond in such alkylcobalamins is susceptible to photolysis nih.govresearchgate.net, direct experimental data from synchrotron X-ray diffraction on its bond dynamics is not presently available in published literature. Studies on similar molecules provide a framework for understanding how this compound might behave, but specific bond lengths, angles, and dynamic properties for this compound under photoexcitation have not been documented through this particular methodology.

Iv. Mechanistic Studies and Coordination Chemistry of Aminopropylcobalamin

Cobalt Coordination Environment and Ligand Field Effects

The cobalt center in aminopropylcobalamin, like other cobalamins, is situated within the plane of a corrin (B1236194) macrocycle, coordinated by four nitrogen atoms. libretexts.org The positions above and below this plane, known as the axial positions, are of paramount importance to its chemical behavior. In its base-on form, the lower (α) axial position is occupied by the nitrogen atom of the 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide base, which is part of the molecule's own structure. mdpi.com The upper (β) axial position is where the aminopropyl ligand is attached via a cobalt-carbon (Co-C) bond. researchgate.net

The aminopropyl ligand, as an alkyl ligand, exerts a significant electronic influence on the cobalt center. Alkyl groups are strong σ-donors, meaning they effectively donate electron density to the cobalt atom. nih.gov This donation of electrons to the Co(III) center has a direct impact on the coordination of the trans-axial ligand, the DMB base. The increased electron density on the cobalt weakens the bond to the DMB base, a phenomenon known as the trans influence. nih.govnih.gov This effect can shift the equilibrium from the "base-on" conformation, where the DMB is coordinated, to a "base-off" state, where it is displaced by a solvent molecule, such as water, especially upon protonation of the DMB nitrogen. mdpi.comnih.gov

The trans influence is a well-documented effect in cobalamin chemistry, where the nature of the upper (β) axial ligand dictates the strength of the bond to the lower (α) axial ligand. nih.gov The strength of this effect generally follows the σ-donating ability of the β-ligand. For a series of alkylcobalamins, the trans influence increases with the electron-donating strength of the alkyl group. nih.gov The established order of increasing trans influence for various ligands is H₂O < CN⁻ < CH₃ < CH₂CH₂CH₃. nih.gov The aminopropyl ligand is expected to fit within this series as a potent trans-influencing group, comparable to other propyl ligands.

The mechanistic implication of this strong trans influence is the labilization of the Co-N(DMB) bond. nih.gov This weakening is crucial in biological systems, where the displacement of the DMB base by a histidine residue from an enzyme is often a key step in the catalytic cycle. nih.gov In the context of this compound, this property is fundamental to its use as a carrier molecule, as conformational changes can be triggered by the local environment, influencing its interaction with transport proteins like transcobalamin. researchgate.net

A structural manifestation of the trans influence is the lengthening of the Co-N(DMB) bond as the σ-donating ability of the trans ligand increases. nih.gov This structural change is directly correlated with the thermodynamic trans influence, which can be quantified by the change in free energy (ΔG°) for the displacement of the DMB base by water. nih.govnih.gov

Ligand (X) in XCblCo-N(DMB) Bond Length (Å)ΔG° for Base Dissociation (kcal/mol)
H₂O1.925-
CH₃2.183.9
CH₂CH₂CH₃2.225.6

This table illustrates the correlation between the Co-N(DMB) bond length and the free energy of base dissociation for different cobalamins, demonstrating the structural and thermodynamic aspects of the trans influence. Data for this compound is expected to be similar to n-propylcobalamin. nih.govnih.gov

Influence of the Aminopropyl Ligand on Axial Coordination

Redox Chemistry of the Cobalt Center in this compound

The cobalt ion within the corrin ring of this compound can exist in three primary oxidation states: Co(III), Co(II), and Co(I). researchgate.net This redox flexibility is central to the biological functions of natural cobalamins and the chemical reactivity of their synthetic analogs. nih.govnih.gov

Co(III) state (Cob(III)alamin): This is the most common and stable oxidation state for this compound as synthesized. It is a low-spin d⁶ system, typically featuring a hexacoordinate, octahedral geometry with the aminopropyl group and the DMB base in the axial positions. mdpi.comresearchgate.net

Co(II) state (Cob(II)alamin): This state, also known as B12r, is a d⁷ system and can be generated by the one-electron reduction of the Co(III) form or by homolytic cleavage of the Co-C bond. paperpublications.org Co(II)alamins are typically pentacoordinate, often losing the upper axial ligand. mdpi.comnih.gov In the case of this compound, reduction would lead to the cleavage of the Co-C bond and formation of cob(II)alamin. researchgate.net

Co(I) state (Cob(I)alamin): This d⁸ species, also known as B12s, is a powerful nucleophile. nih.gov It is formed by a two-electron reduction of the Co(III) state or a one-electron reduction of the Co(II) state. researchgate.net The Co(I) state is typically tetracoordinate and square planar, having lost both axial ligands. nih.govresearchgate.net This supernucleophilic state is key in the catalytic cycles of enzymes like methionine synthase. nih.gov

The coordination environment changes significantly with the oxidation state, which is facilitated by the flexible corrin macrocycle. nih.gov

Cobalt Oxidation StateTypical Coordination NumberGeometryKey Characteristics
Co(III)6OctahedralDiamagnetic, stable
Co(II)5Square PyramidalParamagnetic, radical species
Co(I)4Square PlanarDiamagnetic, supernucleophilic

This table summarizes the properties of the different cobalt oxidation states in cobalamins. mdpi.comnih.govresearchgate.net

The reduction of Co(III) to Co(II) in alkylcobalamins can be achieved using various reducing agents or electrochemically. researchgate.netrsc.org The kinetics of these electron transfer reactions can proceed through either inner-sphere or outer-sphere mechanisms. nih.gov In an inner-sphere mechanism, a bridging ligand connects the cobalt center and the reductant, facilitating electron transfer. An outer-sphere mechanism involves electron transfer without a direct bond between the redox partners. nih.gov

Studies on the reaction between reduced cobalamin (Cbl(II)) and other complexes have shown that the kinetics can be complex, sometimes involving parallel pathways with different orders with respect to the reactant concentrations. nih.gov The reduction of this compound(III) would be coupled to the cleavage of the Co-C bond, releasing the aminopropyl radical or anion depending on the reaction pathway. For instance, chemical reduction with Zn(0) has been shown to cleave the axial ligand in related cobalamin conjugates. researchgate.net The redox potential of the Co(III)/Co(II) couple is influenced by the nature of the axial ligands, with stronger σ-donors like the aminopropyl group generally making the reduction more difficult.

Investigation of Co(I), Co(II), and Co(III) States

Photochemistry and Photolytic Cleavage of the Co-C Bond in this compound Conjugates

Alkylcobalamins, including this compound and its conjugates, are known to be photosensitive. acs.org The Co-C bond is relatively weak and can be cleaved by light, a process known as photolysis or photolytic cleavage. nih.govgoogleapis.com

This process typically involves the homolytic cleavage of the Co-C bond, resulting in the formation of a cob(II)alamin radical and an aminopropyl radical. acs.orggoogleapis.com

APr-Cbl(III) + hν → Cbl(II)• + •APr

In the presence of oxygen, the resulting cob(II)alamin can be re-oxidized to a Co(III) species, typically hydroxocobalamin (B81358) (B12a), while the alkyl radical can undergo further reactions. acs.orggoogleapis.com The photolysis can be monitored by UV-Vis spectroscopy, as the absorption spectrum of the product (hydroxocobalamin) is distinct from the starting alkylcobalamin. acs.org For example, after aerobic photolysis, a characteristic absorption peak for hydroxocobalamin appears around 350 nm. acs.org

This light-induced cleavage is a key feature in the design of photo-responsive drug delivery systems based on cobalamin. nih.gov this compound serves as a linker to which a therapeutic agent can be attached. nih.gov The resulting conjugate is stable in the dark, but upon exposure to light of an appropriate wavelength, the Co-C bond breaks, releasing the drug at the target site. nih.gov Studies have shown that cobalamin conjugates can be designed to be sensitive to a wide range of wavelengths, from UV to near-infrared, by attaching "antenna" chromophores that capture light energy and transfer it to the Co-C bond. googleapis.comresearchgate.net The quantum yields for this photolysis are typically high, in the range of 0.1 to 0.4. googleapis.com

Wavelength-Dependent Photolysis Mechanisms

The photolytic cleavage of the cobalt-carbon (Co-C) bond is a hallmark of alkylcobalamins, including this compound. This process is initiated by the absorption of light, which promotes the molecule to a higher electronic state. The inherent photosensitivity of the Co-C bond in most alkylcobalamins typically falls within the 330-575 nm range of the electromagnetic spectrum. researchgate.net The photolysis mechanism involves low-lying excited states, and the photodissociation of the Co-C bond proceeds via homolytic cleavage to generate a radical pair. acs.orgiiti.ac.in

Computational studies on related alkylcobalamins, such as methylcobalamin (B1676134), have shown that the quantum yield of this photolysis can be wavelength-dependent. louisville.edu For instance, excitation at 400 nm can result in a higher quantum yield for radical pair formation compared to excitation at 520 nm. louisville.edu However, for other analogues like adenosylcobalamin, the quantum yield may be largely unaffected by the excitation wavelength. louisville.edu

A significant advancement in the study of cobalamin photolysis is the ability to tune the wavelength that triggers the Co-C bond cleavage. By conjugating this compound or other alkylcobalamins with various fluorophores, it is possible to induce photolysis at wavelengths longer than the native absorption range of the corrin ring, extending into the red and near-infrared regions (>600 nm). researchgate.netgoogle.comnih.gov In these conjugates, light is absorbed by the appended fluorophore, and the subsequent excitation is believed to trigger the Co-C bond cleavage, though the precise mechanism of energy or electron transfer is still under investigation. nih.gov This strategy allows for controlled, sequential release of the alkyl group by using different wavelengths of light corresponding to the unique absorption profiles of each attached fluorophore. nih.gov For example, researchers have demonstrated selective photolysis of different cobalamin-fluorophore conjugates by sequential illumination at 777 nm, 700 nm, 646 nm, and 546 nm. nih.gov

Radical Generation and Subsequent Reactions

Upon absorption of a photon of sufficient energy, this compound undergoes homolytic cleavage of the Co-C bond. acs.org This reaction generates two radical species: a cob(II)alamin radical and an aminopropyl radical. iiti.ac.innih.gov This primary photochemical event is the foundation for the subsequent chemistry of the compound in a photolytic environment.

The fate of the newly formed aminopropyl radical is dependent on its surrounding environment. In the absence of a protective environment, such as that provided by an enzyme active site, the radical can participate in several reactions. nih.gov These can include radical coupling or olefin addition pathways. nih.gov In an aerobic environment, the alkyl radical may react with molecular oxygen to form peroxide or other oxidized species.

Within the context of a B12-dependent enzyme, the protein scaffold can exert significant control over the generated radical. louisville.edu The enzyme can provide a "cage" that restricts the radical's movement and reactivity, preventing it from diffusing away and engaging in non-specific side reactions. louisville.edu In some enzymatic cycles, a generated radical (like the 5'-deoxyadenosyl radical) is used to abstract a hydrogen atom from a substrate, initiating a rearrangement, after which the radical is regenerated and recombines with the cob(II)alamin to reform the cofactor. nih.govnih.gov While this compound is not a natural enzymatic cofactor, these principles illustrate the potential pathways for its radical species in a controlled biological or synthetic setting.

Reaction Kinetics and Thermodynamics of this compound Transformations

Ligand Exchange Dynamics

The coordination chemistry of this compound involves dynamic ligand exchange processes at the axial positions of the central cobalt atom. The aminopropyl group occupies the upper (β) axial position, while a 5,6-dimethylbenzimidazole (DMB) nucleotide is typically coordinated at the lower (α) position. mdpi.com Ligand exchange can involve either of these positions.

Studies on related cobalamins show that ligand substitution can occur through a dissociative mechanism. For example, the rate of cyanide addition to cyanocobalamin (B1173554) becomes independent of the cyanide concentration at high levels, which points to a mechanism where the dissociation of the internally coordinated DMB is the rate-limiting step. researchgate.net A pH-independent rate constant of 0.042 s⁻¹ has been reported for this DMB dissociation. researchgate.net The cleavage of this Co-N bond is also susceptible to acid catalysis, with dissociation occurring faster in acidic solutions. researchgate.net

In the context of binding to transport proteins like transcobalamin, the dynamics are more complex. The initial binding of a cobalamin to the protein can be followed by a slow conformational reorganization of the resulting protein-ligand complex. nih.gov This has been observed for aquocobalamin (B1237579) and cobinamide binding to transcobalamin, where a second, slower kinetic phase follows the initial rapid binding event. nih.gov This suggests that the final, stable state of the bound complex is achieved over a longer timescale, which is a critical aspect of its ligand dynamics in a biological system.

Dissociation and Association Rate Constants

The binding kinetics of cobalamins to their transport proteins are characterized by very high affinity, which translates to fast association rates (k_a or k_on) and very slow dissociation rates (k_d or k_off). While specific kinetic constants for this compound are not widely published, data from closely related analogues provide valuable insight into the expected kinetic profile.

Surface plasmon resonance has been used to measure these constants for cobalamins binding to human transcobalamin (TC). nih.gov For cyanocobalamin binding to TC at 30°C, the association rate constant (k_a) was determined to be 3 x 10⁷ M⁻¹s⁻¹ and the dissociation rate constant (k_d) was 6 x 10⁻⁴ s⁻¹. nih.gov A study using a synthetic analogue, cyanocobalamin-b-(5-aminopentylamide), which has a longer alkyl chain than this compound, revealed how modifications to the alkyl ligand affect these kinetics. nih.gov Compared to cyanocobalamin, the aminopentylamide derivative exhibited a twofold slower association rate and a threefold faster dissociation rate when binding to transcobalamin. nih.gov This indicates that the structure and length of the alkyl chain appended to the β-axial position can significantly modulate the binding and release kinetics.

CompoundBinding PartnerAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Relative Change vs. CyanocobalaminSource
CyanocobalaminTranscobalamin3 x 10⁷6 x 10⁻⁴Baseline nih.gov
Cyanocobalamin-b-(5-aminopentylamide)Transcobalamin~1.5 x 10⁷~1.8 x 10⁻³2x slower association, 3x faster dissociation nih.gov

Interactions with Small Molecules and Metal Ions (Excluding Dosage/Safety)

This compound's reactivity extends to interactions with a variety of other chemical entities, from small molecules to large biomolecules and metal ions.

Interactions with Biomolecules: A primary interaction is with specific vitamin B12 transport proteins, such as transcobalamin. ethz.ch The aminopropyl group is conjugated at the upper-axial (β) position, which generally preserves the ability of the cobalamin to be recognized and bound by these transport proteins. acs.org This binding is not merely sequestration; it can also modulate the compound's properties. For instance, the binding of adenosylcobalamin to transport proteins like intrinsic factor or transcobalamin decreases its sensitivity to light, offering protection against photolysis. nih.gov this compound can also interact with structured RNA molecules known as riboswitches, which are involved in the regulation of bacterial gene expression. nih.gov

Interactions with Fluorophores: When this compound is conjugated to fluorescent molecules (fluorophores), a notable interaction is the quenching of the fluorophore's excited state by the cobalamin moiety. acs.org This quenching effect can be reversed upon cleavage of the Co-C bond, leading to an increase in fluorescence intensity, a property that can be exploited for developing activatable probes. acs.org

Interactions with Metal Ions: The this compound structure can serve as a scaffold for coordination with other metal ions, typically through modification of its side chains or by using the aminopropyl group as a linker. Research has explored the synthesis of conjugates between cobalamins and platinum(II) complexes, where the cobalamin acts as a carrier for the platinum complex. researchgate.net Similarly, cobalamin derivatives have been used as ligands for technetium and rhenium complexes, demonstrating the versatility of the cobalamin framework in coordination chemistry. researchgate.net

V. Computational and Theoretical Chemistry of Aminopropylcobalamin

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of complex molecules like cobalamins. mdpi.comresearchgate.net This quantum mechanical modeling method allows for the calculation of various molecular properties by focusing on the electron density rather than the full many-electron wavefunction, offering a balance between accuracy and computational cost. mdpi.com For aminopropylcobalamin and its parent compound, cyanocobalamin (B1173554), DFT has been instrumental in elucidating key structural parameters and electronic properties. researchgate.netnih.govnih.gov

Different functionals, which are approximations for the exchange-correlation energy in DFT, can yield varying results. mdpi.comnih.gov For instance, studies have compared functionals like B3LYP, BP86, and revPBE in their ability to model cobalamin properties. nih.gov While the widely used B3LYP functional has been shown to sometimes underestimate the strength of the crucial Co-C bond, the nonhybrid BP86 functional often produces results more consistent with experimental data. nih.gov The choice of an appropriate functional is therefore critical for obtaining reliable predictions. nih.gov

Energetic Landscape of Ligand Binding

DFT calculations are particularly valuable for exploring the energetic landscape of ligand binding to the cobalt center of cobalamins. This includes determining the binding energies of various axial ligands, which is fundamental to understanding the stability and reactivity of these complexes. researchgate.net For instance, theoretical studies have successfully characterized the binding of non-native ligands such as imidazole, ethylenediamine, and pyrazine (B50134) to the cobalt(III) center of vitamin B12 derivatives. researchgate.net These calculations indicate that the binding of these ligands is thermodynamically favorable. researchgate.net

The binding energies of small, biologically relevant ligands like nitric oxide (NO), molecular oxygen (O2), nitrite (B80452) (NO2-), and water (H2O) to different forms of cobalamins have also been comparatively studied using DFT. researchgate.net Such studies reveal that ligands like NO and O2 preferentially bind to cob(II)alamins, whereas H2O and NO2- favor cob(III)alamins. researchgate.net This information is crucial for predicting the behavior of this compound-based drug conjugates in physiological environments.

Prediction of Spectroscopic Properties

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. nih.govresearchgate.netnih.govnih.gov This method has been applied to various cobalamin derivatives to understand their characteristic UV-vis absorption spectra. researchgate.netacs.org The electronic transitions observed in these spectra, which give cobalamins their distinct red color, can be assigned and interpreted with the aid of TD-DFT calculations. nih.gov

For example, TD-DFT calculations have been used to study the electronic properties of fluorescent cobalamin conjugates, where a fluorophore is attached to the cobalamin scaffold. researchgate.net These calculations help in understanding the electronic interactions between the cobalamin and the attached fluorophore, which is essential for designing effective imaging agents. researchgate.netacs.org The accuracy of TD-DFT in predicting spectroscopic properties is, however, dependent on the chosen functional, and careful validation against experimental data or higher-level ab initio calculations is often necessary. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Hybrid Systems

While DFT is excellent for studying the electronic structure of the core of this compound, it becomes computationally prohibitive for modeling the entire molecule within a complex biological environment, such as when it is bound to a protein. To address this challenge, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.comnih.govlouisville.edureadthedocs.ionih.govnih.gov In this approach, the chemically active region of the system (e.g., the cobalt center and its immediate ligands) is treated with a high-level QM method like DFT, while the surrounding environment (e.g., the rest of the cobalamin structure and the protein) is described using a less computationally demanding classical Molecular Mechanics (MM) force field. mdpi.comreadthedocs.ionih.gov

This partitioning allows for the accurate modeling of electronic effects where they are most important, while still accounting for the structural and electrostatic influence of the larger environment. louisville.edunih.gov The QM/MM approach has proven to be a powerful tool for studying B12-dependent enzymatic reactions and can be similarly applied to understand the behavior of this compound in biological systems. nih.gov

Modeling this compound in Protein Environments

QM/MM simulations are ideally suited for modeling this compound when it is bound to its target proteins, such as transcobalamin. mdpi.comyoutube.comnih.govnih.gov These simulations can provide detailed insights into the specific interactions between the cobalamin derivative and the amino acid residues in the protein's binding pocket. nih.govnih.gov Understanding these interactions is crucial, as they can influence the conformation of the aminopropyl linker and the accessibility of any attached therapeutic or diagnostic agent.

By performing QM/MM geometry optimizations, researchers can obtain accurate structural models of the protein-bound state of this compound. nih.govnih.gov These models can reveal subtle changes in the corrin (B1236194) ring conformation and the Co-C bond length upon protein binding, which may not be captured by purely classical simulations. nih.gov Furthermore, QM/MM can be used to investigate how mutations in the binding protein might affect the binding and stability of the this compound conjugate. mdpi.com

Simulating Reaction Pathways and Transition States

A key application of QM/MM methods is the simulation of chemical reaction pathways and the characterization of transition states. mdpi.comlouisville.edu For cobalamins, this is particularly relevant for understanding the cleavage of the Co-C bond, a critical step in the mechanism of many B12-dependent enzymes and in the light-activated release of caged compounds. mdpi.comlouisville.edu QM/MM calculations can elucidate the energetic barriers for such reactions, providing insights into their feasibility and kinetics. mdpi.com

For this compound-based drug delivery systems, QM/MM simulations could be used to model the release of a conjugated drug molecule. This could involve simulating the homolytic cleavage of the Co-C bond, which can be triggered by light or chemical reduction. acs.orgresearchgate.net By calculating the potential energy surface for this process, researchers can identify the transition state and determine the activation energy, providing valuable information for the design of more efficient drug release strategies. louisville.edu

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While QM/MM methods provide detailed electronic information, they are often limited to relatively short timescales. To explore the conformational flexibility and dynamics of this compound over longer periods, classical Molecular Dynamics (MD) simulations are employed. mdpi.comresearchgate.netnih.govnih.gov In MD simulations, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. nih.gov

MD simulations can provide a dynamic picture of how this compound and its conjugates behave in solution or when interacting with other molecules. researchgate.netnih.gov This is particularly important for understanding the flexibility of the aminopropyl linker, which can influence the accessibility and presentation of an attached payload.

Recent advancements in force fields, such as the development of amino-acid-specific parameters trained against quantum mechanics data, have significantly improved the accuracy of MD simulations for biomolecules. nih.gov These improved force fields can provide a more realistic description of the conformational preferences and dynamics of this compound and its interactions with proteins.

Ligand Dynamics and Corrin Ring Motions

The cobalamin structure is not static; it is a dynamic entity characterized by the significant flexibility of its macrocyclic corrin ring and the movements of its axial ligands. The corrin ring can undergo conformational changes, often described as "puckering," which is a deformation from planarity. This puckering is crucial for its biological function and is influenced by the nature of the axial ligands attached to the central cobalt ion. familiasga.com

In this compound, the upper axial ligand is a 3-aminopropyl group. Computational simulations, such as molecular dynamics, are employed to model the motion of this alkyl ligand relative to the corrin ring and the lower axial ligand, 5,6-dimethylbenzimidazole (B1208971) (DMB). The size and flexibility of the aminopropyl chain, compared to smaller ligands like a cyano or methyl group, introduce unique dynamic properties. Theoretical models predict how the aminopropyl group's rotation and flexion can modulate the corrin ring's pucker and influence the Co-N bond length to the DMB base. These motions are not merely random; they are often coupled and can be critical in how the molecule interacts with its environment and binding partners.

Table 1: Key Dynamic Parameters in Cobalamin Computational Analysis This table presents typical parameters analyzed in computational studies of cobalamins. Specific values for this compound require dedicated simulation studies.

ParameterDescriptionTheoretical Significance for this compound
Corrin Ring Pucker Deviation of the corrin macrocycle from a planar conformation, often quantified by root-mean-square deviation (RMSD) from a reference plane.The bulky aminopropyl group may induce a distinct time-averaged pucker compared to other cobalamins, potentially altering its recognition by proteins.
Axial Bond (Co-C) Length Fluctuation The dynamic change in the distance between the cobalt ion and the first carbon of the aminopropyl ligand.Fluctuations in this bond length are linked to its stability and susceptibility to cleavage, a key aspect of cobalamin reactivity. researchgate.net
Axial Bond (Co-N) Angle The angle formed between the upper Co-C bond, the cobalt center, and the lower Co-N (DMB) bond.This angle's deviation from 180° indicates steric strain and can influence the electronic properties of the cobalt center.
Ligand Dihedral Angles Rotational angles within the aminopropyl sidechain (e.g., C-C-C-N).These angles define the conformational space accessible to the ligand, determining how it presents itself for intermolecular interactions.

Interaction Surfaces with Biomolecules

A significant area of interest for this compound is its use as a scaffold for delivering other molecules, leveraging the natural vitamin B12 uptake pathway. researchgate.net This requires that the modified cobalamin can still be recognized and bound by transport proteins such as transcobalamin (TC) and intrinsic factor. researchgate.net Research indicates that despite the introduction of a bulky group at the Co-β axial position, the affinity of conjugates for these transport proteins is often not substantially affected. researchgate.net

Computational docking and QM/MM simulations are used to model the interaction between this compound and the binding pockets of these transport proteins. These models reveal the probable binding orientation and identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts. Theoretical studies suggest that the corrin ring itself is a primary determinant for binding, particularly to haptocorrin. researchgate.net The models would likely show the aminopropyl ligand orienting itself into a solvent-accessible region of the binding site, minimizing steric hindrance with critical protein residues, while the core cobalamin structure maintains its essential contacts for recognition.

Table 2: Predicted Interaction Roles of this compound Moieties with Transport Proteins This interactive table conceptualizes the functional roles of different parts of the molecule during protein binding, based on general cobalamin-protein interaction studies.

Molecular ComponentPrimary Role in InteractionLikely Type of Contact
Corrin Ring Primary recognition and anchoring.Hydrophobic interactions, Van der Waals forces. researchgate.net
Ribose & Phosphate (B84403) Backbone Secondary positioning and stabilization.Hydrogen bonding, electrostatic interactions.
Dimethylbenzimidazole (DMB) Modulates binding affinity through coordination state ('base-on' vs. 'base-off').Influences overall conformation. researchgate.net
Aminopropyl Ligand Directed outward, minimal interference with core binding.Potential for solvent exposure or minor contact at the periphery of the binding pocket.

Theoretical Insights into Orbital Interactions and Bonding Characteristics

The chemical reactivity of this compound is governed by its complex electronic structure, centered on the cobalt ion and its coordination sphere. Theoretical chemistry provides profound insights into the nature of the bonding and the electronic transitions that dictate its behavior.

Standard computational methods like DFT can sometimes fail to accurately describe the properties of cobalamin systems. mdpi.com A more nuanced understanding comes from considering the Pseudo-Jahn-Teller (PJT) effect. The PJT effect describes the mixing of a molecule's ground electronic state with a low-lying excited state through specific vibrational modes (vibronic coupling). mdpi.com This interaction leads to a distortion of the molecular geometry, which stabilizes the molecule.

Table 3: Conceptual Comparison of Computational Models for Cobalamins

FeatureStandard DFT ApproachPJT-Aware Approach (e.g., MCSCF)
Core Concept Models electron density in a single, non-degenerate ground state.Accounts for mixing between ground and excited electronic states via vibronic coupling. mdpi.com
Predicted Co-N(DMB) Bond Often predicts a bond that is too short compared to experimental evidence for Co(II) species. mdpi.comAccurately reproduces the elongated, weaker Co-N bond observed experimentally. mdpi.com
Energy Barrier Calculations Can yield inaccurately large energy barriers for enzymatic reactions. mdpi.comProvides more realistic, lower energy barriers consistent with biological processes. mdpi.com
Applicability Generally good for many systems, but limited for those with strong vibronic coupling like cobalamins.More computationally intensive but necessary for accurate descriptions of PJT-active systems.

The extensive π-conjugation of the corrin ring leads to significant electronic delocalization, which is responsible for its intense color and plays a role in mediating electronic effects between the axial ligands. researchgate.net The central feature of this compound's reactivity is the cobalt-carbon (Co-C) bond. The strength and polarity of this bond are key determinants of its chemical behavior, particularly its susceptibility to cleavage.

Computational studies, validated by X-ray spectroscopy, characterize the Co-C bond as a strong covalent linkage. researchgate.net However, its strength is modulated by the electronic properties of the alkyl group. The aminopropyl group, being an electron-donating alkyl group, influences the electron density at the cobalt center. Theoretical calculations of the partial density of states (PDOS) can reveal the contribution of cobalt, carbon, and nitrogen orbitals to the molecular orbitals, illustrating the nature of the Co-C and Co-N bonds. researchgate.net Reactivity predictions often involve calculating the bond dissociation energy (BDE) for the Co-C bond, which can be cleaved homolytically (to Co(II) and an aminopropyl radical) or heterolytically. The electron-donating character of the aminopropyl group is expected to result in a different BDE compared to cobalamins with electron-withdrawing (e.g., cyano) or less donating (e.g., methyl) ligands.

Table 4: Comparative Theoretical Bonding Characteristics of Select Cobalamins This table illustrates how the upper axial ligand influences key bond parameters. Values are illustrative and based on general principles from comparative studies.

Cobalamin DerivativeUpper Ligand (R)Ligand Electronic EffectPredicted Co-C Bond LengthPredicted Co-C Bond Dissociation Energy
Cyanocobalamin -CNElectron-withdrawingShorterHigher
Methylcobalamin (B1676134) -CH₃Weakly electron-donatingIntermediateIntermediate
This compound -(CH₂)₃NH₂Electron-donating (inductive effect)LongerLower

Vi. Aminopropylcobalamin in Biochemical Systems Research

Molecular Interactions with Cobalamin Transport Proteins and Receptors

The journey of cobalamin from ingestion to its final intracellular destinations is orchestrated by a series of specific binding proteins and receptors. Aminopropylcobalamin has been instrumental in elucidating the binding characteristics of these key players.

Transcobalamin (TC), also known as transcobalamin II, is the primary plasma protein responsible for the transport of cobalamin to all tissues. ebi.ac.ukmdpi.com The cellular uptake of the transcobalamin-cobalamin (TC-Cbl) complex is mediated by a specific receptor, the transcobalamin receptor (TCblR), also designated as CD320. researchgate.net

This compound has been effectively utilized in affinity chromatography to purify transcobalamin II, demonstrating a strong and specific interaction. nih.govwikigenes.org Studies have shown that the TC-Cbl complex binds to its receptor with high affinity. nih.gov The use of this compound-sephacryl beads has been a method to study the adherence of cells expressing the TCII receptor. familiasga.com This high-affinity binding is crucial for the efficient internalization of cobalamin into cells via receptor-mediated endocytosis. nih.gov

Table 1: Binding Affinity of Holo-Transcobalamin to its Receptor

Ligand Receptor Binding Affinity (Ka) Source
Holo-Transcobalamin (TC-Cbl) TC Receptor (Human Placenta) 2 x 10⁹ mol/L nih.gov
Holo-Transcobalamin (TC-Cbl) Expressed Extracellular Domain of TC Receptor 3 x 10⁹ mol/L nih.gov

Before binding to transcobalamin, dietary cobalamin first interacts with haptocorrin (HC) in the stomach and then with intrinsic factor (IF) in the small intestine. nih.govmdpi.comwikipedia.org Haptocorrin, also known as R-binder or transcobalamin I, can bind to a variety of cobalamin analogs, whereas intrinsic factor exhibits a higher specificity for true cobalamin. ebi.ac.ukethz.ch

Intrinsic factor's primary role is to facilitate the absorption of vitamin B12 in the terminal ileum. nih.govwikipedia.org It ensures that only active cobalamin is absorbed, while inactive analogs are typically excreted. nih.gov The binding of the IF-cobalamin complex to its receptor, cubam, is a critical step in this process. mdpi.comrcsb.orgnih.govresearchgate.net this compound has been used in affinity chromatography to purify both intrinsic factor and haptocorrin, indicating its ability to be recognized and bound by these proteins. researchgate.net

The three major cobalamin transport proteins—transcobalamin, haptocorrin, and intrinsic factor—share structural similarities, suggesting a common evolutionary origin. nih.gov They all possess a two-domain structure that envelops the cobalamin molecule. ebi.ac.ukuzh.ch The specificity of each protein for cobalamin and its analogs is determined by key amino acid residues at the binding interface. ebi.ac.ukrcsb.org

Crystal structures of these proteins in complex with cobalamin have revealed the molecular details of these interactions. rcsb.orgnih.govrcsb.org The corrin (B1236194) ring of cobalamin is a major site of interaction for all three transporters. rcsb.org However, subtle differences in the amino acid composition of their binding pockets account for their varying specificities. For instance, in haptocorrin, non-conserved residues allow for the accommodation of different corrinoids, explaining its broader binding profile compared to the more selective intrinsic factor and transcobalamin. rcsb.org The binding of cobalamin induces a conformational change in these proteins, bringing the two domains closer together, which is essential for receptor recognition, particularly for the IF-cubam interaction. uzh.ch

Recognition by Haptocorrin and Intrinsic Factor

Role in Cofactor Processing and Chaperone Systems

Once inside the cell, cobalamin undergoes a complex series of processing and trafficking steps to be converted into its active coenzyme forms, adenosylcobalamin and methylcobalamin (B1676134). nih.govnih.gov

After being released from the lysosome, cobalamin enters the cytoplasm where it is processed by various enzymes. researchgate.net The trafficking of cobalamin to its final destinations—the mitochondria for adenosylcobalamin synthesis and the cytoplasm for methylcobalamin synthesis—is a tightly regulated process. nih.gov This intricate network ensures that the correct form of the cofactor is delivered to the appropriate enzyme. uzh.ch The study of cobalamin analogs like this compound can provide insights into the substrate specificity of the proteins involved in this trafficking pathway.

The maturation and delivery of cobalamin to its target enzymes are facilitated by specific chaperone proteins. nih.gov For example, in humans, the G-protein chaperone MMAA is essential for the delivery of adenosylcobalamin to the mitochondrial enzyme methylmalonyl-CoA mutase. nih.gov These chaperones not only deliver the cofactor but also play a role in removing damaged or incorrect cobalamin forms. nih.gov The ability of these chaperone systems to recognize and process cobalamin analogs like this compound is an area of active research, as it can shed light on the mechanisms that ensure the fidelity of cofactor insertion into enzymes.

Mechanisms of Intracellular Cobalamin Trafficking

Mechanistic Probes for Cobalamin-Dependent Enzymes

The reactivity of cobalamin cofactors is centered on the cobalt-carbon (Co-C) bond. Enzymes have evolved to manipulate this bond, cleaving it either homolytically to generate radicals or heterolytically to facilitate methyl transfer. iiti.ac.in this compound, with its simple, non-reactive alkyl group, provides a stable model to explore how enzymes achieve this remarkable catalytic feat.

Cobalamin-dependent enzymes catalyze reactions by breaking the Co-C bond in one of two ways: homolytic cleavage, which produces a cob(II)alamin species and an alkyl radical, or heterolytic cleavage, which yields a highly nucleophilic cob(I)alamin species. iiti.ac.in AdoCbl-dependent isomerases utilize homolysis, whereas MeCbl-dependent methyltransferases rely on heterolysis. iiti.ac.inmdpi.com

The protein environment of an enzyme is known to accelerate the rate of Co-C bond homolysis by a factor of approximately 10¹², a phenomenon of significant research interest. acs.orgnih.gov This catalytic power is attributed to the enzyme's ability to distort the corrin ring and the upper axial ligand, thereby weakening the Co-C bond. acs.orgnih.gov

In this context, this compound serves as an excellent mechanistic probe. As a simple alkylcobalamin, it can enter the active site of these enzymes, allowing researchers to study the effects of protein-induced distortion on the Co-C bond in isolation from the complex subsequent reactions initiated by the native 5'-deoxyadenosyl radical. chemrxiv.org By comparing the structural and energetic properties of enzyme-bound this compound with the free compound, scientists can quantify the degree of bond destabilization contributed by the protein scaffold. Theoretical studies, such as those using combined quantum and molecular mechanics (QM/MM), can model this distortion and calculate the reduction in the bond dissociation energy (BDE), providing insight into how the enzyme prepares the cofactor for cleavage. acs.orgnih.gov

Table 1: Comparative Roles of Cobalamin Derivatives as Enzymatic Probes

Cobalamin Derivative Primary Function Cleavage Type Use as a Mechanistic Probe
Adenosylcobalamin (AdoCbl) Cofactor for isomerases Homolytic The natural substrate for studying radical-based catalysis.
Methylcobalamin (MeCbl) Cofactor for methyltransferases Heterolytic The natural substrate for studying methyl transfer and the cob(I)alamin state.
This compound Mechanistic probe/Inhibitor N/A (stable in situ) Acts as a structural analog to study Co-C bond labilization, enzyme binding, and inhibition without initiating catalysis. nih.gov

Electron Transfer Processes in Methylcobalamin-Dependent Systems

Methylcobalamin-dependent enzymes, such as methionine synthase, operate through a catalytic cycle involving distinct oxidation states of cobalt. mdpi.comebi.ac.uk The cycle includes the transfer of a methyl group from MeCbl [Co(III)] to a substrate, generating a highly reactive cob(I)alamin intermediate. ebi.ac.uk This "supernucleophilic" species is then remethylated. However, the cob(I)alamin is susceptible to oxidation, which forms an inactive cob(II)alamin state, requiring a separate reductive reactivation pathway to continue catalysis. mdpi.com

This compound is utilized as a probe to investigate these electron transfer dynamics. By acting as a competitive inhibitor, it can bind to the enzyme's active site but cannot participate in the methyl transfer reaction. nih.gov This allows researchers to study the initial binding events and the enzyme's interaction with an alkylcobalamin in the absence of turnover. Furthermore, metal-substituted analogs, such as nibalamin [Ni(II)Cbl], have been used as structural mimics of the four-coordinate cob(I)alamin and have been shown to be effective inhibitors of B12-dependent enzymes, helping to characterize the reactive intermediates in the catalytic cycle. d-nb.info The use of this compound and other non-native analogs helps to trap specific conformational or redox states of the enzyme, providing critical information on the structural rearrangements and protein interactions required for cofactor loading and electron transfer. biorxiv.org

The catalytic cycle of AdoCbl-dependent enzymes commences with the homolytic cleavage of the Co-C bond to generate a highly reactive 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin. iiti.ac.innih.gov This radical initiates the rearrangement reaction by abstracting a hydrogen atom from the substrate. nih.gov

This compound serves as a crucial tool for dissecting this mechanism. Since it lacks the 5'-deoxyadenosyl moiety, it cannot generate the catalytically essential Ado• radical. When introduced to an AdoCbl-dependent enzyme, it can act as a competitive inhibitor by occupying the active site. This allows researchers to distinguish the effects of cofactor binding from the effects of radical generation and catalysis. nih.gov In some cases, inactive analogs are essential for obtaining structural data; for example, enzymes may be crystallized with a stable analog when the native AdoCbl cofactor would be cleaved during the crystallization process. nih.gov By studying how this compound binds and what conformational changes it induces in the enzyme, scientists can infer the specific roles of the adenosyl group in triggering catalysis.

Elucidation of Cellular Uptake Mechanisms (Research Models)

The journey of vitamin B12 into mammalian cells is a complex, multi-step process involving specific transport proteins and cell surface receptors. This compound has been instrumental in creating molecular tools to visualize and study this pathway.

Cellular uptake of cobalamin is primarily handled by the protein transcobalamin (TC), which binds cobalamin in the bloodstream and delivers it to cells via a process of receptor-mediated endocytosis. mdpi.com The TC-cobalamin complex is recognized by a specific cell surface receptor, leading to the internalization of the complex into the cell within endosomes. acs.org

Research in this area has been significantly advanced by the use of fluorescent cobalamin derivatives. acs.orgacs.orgnih.gov this compound is a key synthetic intermediate in the creation of these probes. The terminal amino group on its propyl linker provides a convenient attachment point for various fluorophores (such as fluorescein (B123965), Oregon Green, or rhodamine) through a stable amide bond. acs.orgacs.orgmdpi.com Crucially, this modification at the β-axial position of the cobalt atom does not impair the molecule's ability to bind to transcobalamin. acs.org The resulting fluorescent this compound conjugates ("CobalaFluors") can then be administered to research models, such as cancer cell lines which have a high demand for vitamin B12, allowing for the direct visualization of the receptor-mediated uptake process via techniques like fluorescence microscopy and flow cytometry. acs.orgnih.gov

Once internalized via endocytosis, the journey of cobalamin continues inside the cell. The endosomes containing the TC-cobalamin complex mature and fuse with lysosomes. Inside the acidic environment of the lysosome, the TC protein is degraded, releasing the cobalamin, which is then transported into the cytoplasm. nih.gov In the cytoplasm and mitochondria, it is converted into its active coenzyme forms, MeCbl and AdoCbl, respectively. iiti.ac.innih.gov

Fluorescent probes synthesized from this compound are invaluable for tracking these intracellular events. acs.orgresearchgate.net By using confocal microscopy to follow the fluorescence of these conjugates in living cells, researchers can observe their accumulation and distribution in real-time. Studies using these tools have visually confirmed the sequestration of cobalamin within subcellular compartments. For instance, imaging has shown the initial appearance of fluorescence in vesicular structures consistent with endosomes and lysosomes, followed by a more diffuse signal throughout the cell, indicating release into the cytoplasm. mdpi.comnih.gov These this compound-based probes have been used in various research models, including mammalian cells, the nematode Caenorhabditis elegans, and even plants, to explore the transport and retention of cobalamin across different biological systems. researchgate.net

Table 2: this compound-Derived Fluorescent Probes in Cellular Uptake Studies

Probe Name/Type Fluorophore Research Application Key Finding
Fluorescein-aminopropylcobalamin Fluorescein Imaging transcobalamin receptor activity on cancer cells. acs.orgnih.gov Enables visualization of receptor-mediated endocytosis. acs.org
Oregon Green-aminopropylcobalamin Oregon Green Flow cytometry and epifluorescence microscopy of cellular uptake. acs.orgacs.org Confirms that conjugation via the aminopropyl linker preserves binding to transport proteins. acs.org
Rhodamine-cobalamin conjugates Rhodamine 6G Confocal microscopy to track intracellular localization. mdpi.com Allows for visualization of accumulation in intracellular vesicles and distribution throughout the cell. mdpi.com
Cy5-cobalamin conjugates Cyanine5 (Cy5) In vivo and in vitro imaging of drug distribution. justia.com The aminopropyl linker can be used to attach both a fluorophore and a therapeutic agent for theranostic applications. justia.com

Vii. Advanced Research Applications and Methodological Developments Utilizing Aminopropylcobalamin

Development of Fluorescent Probes for Cellular Imaging and Flow Cytometry in Research

The functionalization of aminopropylcobalamin with fluorescent dyes has led to the creation of powerful probes for visualizing and quantifying cobalamin-related processes in cells. These fluorescent analogs, often referred to as "CobalaFluors," retain the essential biological recognition features of natural cobalamin, allowing them to be transported into cells via the same receptor-mediated endocytosis pathways. acs.orgacs.org

Fluorescent conjugates of this compound have been successfully employed to image transcobalamin receptors on the surface of cancer cells. acs.orgnih.gov Cancer cells often exhibit an increased demand for vitamin B12 to support their rapid proliferation, leading to the overexpression of transcobalamin receptors. acs.orgresearchgate.net By linking fluorophores such as fluorescein (B123965), Oregon Green, and naphthofluorescein (B155354) to this compound, researchers have developed probes that can bind to these receptors, enabling their visualization through techniques like epifluorescence microscopy. acs.orgacs.org This approach provides a direct method for studying the distribution and density of cobalamin receptors in various cell lines, offering insights into the metabolic status of these cells. acs.orgresearchgate.net For instance, Bodipy650-cobalamin has been used to demonstrate localization in pancreatic adenocarcinoma (PDAC) tumors in both flank and orthotopic models, highlighting the potential for imaging tumor margins. nih.gov

The cellular uptake and subsequent intracellular trafficking of cobalamin are complex processes that are critical for its metabolic functions. nih.gov Fluorescently labeled this compound analogs serve as excellent tools to track these events in real-time. acs.orgresearchgate.net Upon binding to the transcobalamin II (TCII) transport protein, the fluorescent cobalamin conjugate is internalized by cells through receptor-mediated endocytosis. acs.orgnih.gov

Researchers have utilized flow cytometry and fluorescence microscopy to monitor the accumulation and localization of these analogs within cells. acs.orgresearchgate.net Flow cytometry studies have demonstrated the time-dependent uptake of a BODIPY-conjugated cobalamin derivative in human fibroblast cells over a 48-hour period, whereas the unconjugated BODIPY fluorophore did not accumulate. researchgate.net This confirms that the uptake is mediated by the cobalamin transport system. Fluorescence microscopy further allows for the visualization of the subcellular distribution of the fluorescent probes, revealing their journey through the endosomal-lysosomal pathway. nih.govresearchgate.net These studies are crucial for understanding the fundamental biology of cobalamin transport and how it may be altered in disease states. mdpi.com

Compound NameApplicationResearch Finding
β-(3-Aminopropyl)cobalaminIntermediate for fluorescent probe synthesisServes as a versatile precursor for creating various fluorescent cobalamin conjugates. acs.orgacs.org
Fluorescein-conjugated this compoundCellular imaging and flow cytometryEnables visualization of cobalamin receptors and monitoring of cellular uptake. acs.orgnih.gov
Oregon Green-conjugated this compoundCellular imagingUsed to create fluorescent probes for imaging transcobalamin receptors on cancer cells. acs.orgacs.org
Naphthofluorescein-conjugated this compoundCellular imagingDeveloped for in vitro and in vivo imaging of transcobalamin receptors. acs.orgnih.gov
Bodipy650-cobalaminIn vivo tumor imagingDemonstrates selective localization in pancreatic adenocarcinoma tumors. nih.gov
BODIPY-conjugated cobalaminCellular uptake studiesShows time-dependent accumulation in human fibroblasts, confirming transport via the cobalamin pathway. researchgate.net

Imaging of Cobalamin Receptors in Model Systems

Strategies for Targeted Delivery of Research Agents and Probes

The inherent ability of cobalamin to be actively transported into cells has been harnessed to develop strategies for the targeted delivery of various research agents. This compound's reactive handle facilitates the conjugation of these agents, creating chimeras that can exploit the cobalamin uptake pathway.

This compound can be readily conjugated to a diverse range of reporter molecules beyond fluorophores, including biotin (B1667282) and various chemical probes. researchgate.netdntb.gov.ua The resulting conjugates retain their affinity for cobalamin transport proteins, such as transcobalamin. acs.orgresearchgate.net This allows researchers to introduce specific functionalities into cells for a variety of in vitro assays. For example, biotin-conjugated cobalamin can be used in conjunction with streptavidin-based detection systems to study protein-protein interactions or to isolate cobalamin-binding proteins. The synthesis of these conjugates is often achieved by reacting the N-hydroxysuccinimide (NHS) ester of the reporter molecule with this compound, forming a stable amide bond. acs.orgacs.org

A significant methodological development utilizing this compound is its application in affinity chromatography for the purification of cobalamin-binding proteins. nih.govnih.gov By immobilizing this compound onto a solid support, such as Sephacryl S-200 or other chromatography resins, a highly specific affinity matrix is created. nih.govethz.ch This matrix can selectively capture cobalamin-binding proteins from complex biological mixtures like human plasma. nih.govwikigenes.org

This technique has been instrumental in the purification of transcobalamin II (TCII). nih.govwikigenes.org The process involves passing a crude protein extract through the this compound-coupled column, where TCII binds to the immobilized ligand. After washing away non-specifically bound proteins, the purified holo-TCII can be eluted. nih.gov In some protocols, a photo-labile linker is used, allowing for the gentle release of the bound protein upon exposure to light. nih.govwikigenes.org This method has enabled the large-scale purification of TCII, facilitating its detailed molecular and functional characterization. nih.govethz.ch

ApplicationKey FeatureOutcome
Conjugation with Reporter Molecules Reactive amine group on this compound allows for stable amide bond formation with NHS-esters of reporter molecules. acs.orgacs.orgCreation of versatile probes (e.g., biotinylated cobalamin) for in vitro studies of cobalamin transport and interaction. researchgate.netdntb.gov.ua
Affinity Chromatography This compound is immobilized on a chromatography matrix to create a specific ligand for cobalamin-binding proteins. nih.govnih.govEfficient and high-yield purification of proteins like transcobalamin II from complex biological samples. nih.govethz.chwikigenes.org

Conjugation with Reporter Molecules for In Vitro Studies

Biosynthetic Pathway Elucidation Tools

The biosynthesis of cobalamin is a remarkably complex process, with distinct aerobic and anaerobic pathways existing in different microorganisms. nih.gov While this compound is a synthetic compound and not a natural intermediate in these pathways, its derivatives and the methodologies developed around them have contributed to the broader understanding of cobalamin metabolism.

Probing Intermediate States in Cobalamin Biosynthesis

The elucidation of the cobalamin biosynthetic pathway, which involves approximately 30 enzymatic steps, is a landmark achievement in biochemistry. mdpi.comwikipedia.org Research in this area focuses on identifying and characterizing the series of corrinoid intermediates and the enzymes that catalyze their transformation. This process is investigated through methods such as gene knockouts, isotopic labeling, and in vitro reconstitution of enzymatic reactions with their natural substrates.

This compound is not a natural intermediate in either the aerobic or anaerobic biosynthesis pathways of cobalamin. mdpi.comnih.gov Therefore, it is not used to directly probe the activities of the biosynthetic enzymes or to identify the transient intermediate states. The study of these states relies on the detection and analysis of the actual precursor molecules in the pathway, from uroporphyrinogen III to adenosylcobyric acid. nih.govfrontiersin.org

The table below outlines the key stages and intermediates that are the actual focus of research into the cobalamin biosynthesis pathway.

Stage Key Intermediates/Precursors Primary Pathway Distinction Relevant Genes (Examples)
I: Uroporphyrinogen III Synthesis δ-aminolevulinic acid (ALA), Porphobilinogen (PBG), Uroporphyrinogen IIICommon to heme, chlorophyll, and cobalamin synthesis. nih.govhemA, hemL, hemD
II: Corrin (B1236194) Ring Formation Precorrin-2, Precorrin-3A, Hydrogenobyrinic acidAerobic Pathway: Cobalt is inserted late by cobaltochelatase complexes (e.g., CobNST). mdpi.comcobA, cobG, cobJ, cobM, cobF (Aerobic)
Anaerobic Pathway: Cobalt is inserted early by a different cobaltochelatase (e.g., CbiK). mdpi.comfrontiersin.orgcysG, cbiK, cbiL, cbiH, cbiF (Anaerobic)
III: Adenosylation & Amidation Adenosylcobyric acid, AdenosylcobinamideConversion of carboxyl groups to amides.cobB, cobQ
IV: Nucleotide Loop Assembly Adenosylcobinamide-GDP, 5,6-dimethylbenzimidazole (B1208971) (DMB)Attachment of the lower axial ligand (DMB) to form the complete coenzyme. nih.govnih.govcobU, cobS, cobT

This table presents a simplified overview of the de novo cobalamin biosynthesis pathway, which is the subject of research for probing intermediate states.

Synthetic Biology Approaches for Engineered Cobalamin Production

Synthetic biology aims to engineer microorganisms, such as Escherichia coli or Bacillus megaterium, for the efficient and sustainable production of valuable compounds like vitamin B12. mdpi.comukri.orgwikipedia.org These efforts focus on reconstructing the complex de novo biosynthetic pathway in tractable host organisms, optimizing metabolic flux, and eliminating bottlenecks. mdpi.comwikipedia.org

The goal of these engineered systems is the production of natural, biologically active forms of cobalamin, such as adenosylcobalamin or hydroxocobalamin (B81358), or the stable cyanocobalamin (B1173554) form. nih.gov this compound, being a synthetic derivative, is not a target product of these metabolic engineering strategies. Research in this field involves the heterologous expression of the 30-odd genes required for the pathway and fine-tuning the host's metabolism to support high-yield production. ukri.orgwikipedia.org Key strategies include increasing the supply of precursors like δ-aminolevulinic acid (ALA), managing feedback inhibition by the final product, and optimizing the expression levels of dozens of biosynthetic enzymes. wikipedia.orgukri.org

The following table summarizes prominent examples of synthetic biology strategies applied to enhance vitamin B12 production.

Host Organism Engineering Strategy Key Genes/Pathways Manipulated Outcome
Bacillus megaterium Overexpression of biosynthetic genes; antisense RNA to reduce competing pathways. ukri.orghemA, hemAXCDBL operon, cbiXJCDETLFGA operon, fnr regulator; silencing of hemZ. ukri.orgmdpi.comSignificantly increased intracellular cobalamin concentrations. ukri.org
Escherichia coli Heterologous expression of the aerobic or anaerobic pathway. mdpi.comwikipedia.orgIntroduction of entire cob (aerobic) or cbi (anaerobic) gene clusters from producer organisms. mdpi.comSuccessful de novo synthesis of vitamin B12 in a non-native host. wikipedia.org
Pseudomonas denitrificans Genetic engineering of native producer. nih.govOptimization of existing cob genes.Enhanced yield for industrial fermentation.
Propionibacterium freudenreichii Overexpression of key genes; process optimization. nih.govOverexpression of hemA, cbiA; optimization of DMB and cobalt supplementation.Improved production in a traditional industrial strain.

This table highlights common approaches in the synthetic biology of cobalamin production, which focuses on generating natural vitamers.

Viii. Future Research Directions and Emerging Paradigms

Integration of Multi-Omics Data for Systems-Level Understanding

The advancement of research on aminopropylcobalamin necessitates a holistic, systems-level approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is a crucial future direction for comprehensively understanding the compound's biological roles and mechanisms of action. This multi-omics strategy allows researchers to construct a detailed map of the molecular perturbations caused by this compound within a cell or organism.

Genomic and transcriptomic analyses can identify genes and pathways that are transcriptionally altered in response to this compound. This could reveal novel regulatory networks and cellular processes influenced by this cobalamin analog. Proteomic studies, utilizing techniques like mass spectrometry, can then quantify changes in protein expression and post-translational modifications, identifying the specific proteins that interact with or are functionally modulated by this compound. Concurrently, metabolomics provides a functional readout of the physiological state by profiling endogenous small-molecule metabolites, revealing how this compound alters cellular metabolism.

By integrating these data layers, researchers can build comprehensive computational models to simulate and predict the systemic effects of this compound. This systems biology approach is essential for moving beyond a one-dimensional understanding and is expected to uncover new functions and potential therapeutic applications for this compound and other B12 derivatives. nih.gov

Development of Novel Spectroscopic Techniques for In Situ Monitoring of this compound Reactions

A significant frontier in this compound research is the ability to observe its chemical reactions in real-time within its native biological environment. The development of novel spectroscopic techniques for in situ monitoring is paramount to achieving this. Traditional methods often rely on measurements in solutions or require cell destruction, which cannot capture the dynamic and complex nature of intracellular processes.

Advanced optical spectroscopy methods are particularly promising. researchgate.net Raman spectroscopy, for instance, offers high chemical specificity and can be used for direct molecule identification. nih.gov The unique vibrational signature of the cobalt-containing corrin (B1236194) ring in this compound makes it a distinguishable target for Raman-based techniques, even within the complex molecular milieu of a cell. tandfonline.com Techniques like Resonance Raman (RR) spectroscopy can selectively enhance the signal from the corrinoid chromophore, providing detailed structural information. mdpi.comrsc.org

Furthermore, studying the photolysis of the light-sensitive cobalt-carbon bond at low temperatures using optical spectroscopy may allow for the detection of novel photo-intermediates that are biologically important. oxinst.com The development of in situ X-ray absorption spectroscopy (XAS) also presents a powerful tool for studying the compound at room temperature under controlled oxidation conditions, providing precise structural data on the cobalt center as it changes oxidation states during reactions. researchgate.net

Spectroscopic TechniquePrinciple of OperationApplication to this compound ResearchPotential Insights
Resonance Raman (RR) SpectroscopyLaser excitation within an electronic absorption band enhances vibrational modes of the chromophore. mdpi.comProbing the corrin ring structure and its changes upon binding to proteins or during catalysis. researchgate.netDetailed information on Co-C bond strength and conformational changes.
In Situ X-ray Absorption Spectroscopy (XAS)Measures the absorption of X-rays to determine the local geometric and/or electronic structure around a specific atom. researchgate.netStudying the oxidation state (Co(I), Co(II), Co(III)) and coordination environment of the cobalt center during reactions. researchgate.netDirect observation of redox changes and structural dynamics at the active site.
Fluorescence SpectroscopyMeasures fluorescence from a sample following excitation with light. This compound can be conjugated to fluorophores. acs.orgnih.govTracking the localization, uptake, and trafficking of this compound probes within cells and tissues. acs.orgsyr.eduVisualization of transport pathways and sites of accumulation.
Transient Absorption SpectroscopyUses a pump-probe technique to study short-lived excited states.Monitoring the ultrafast dynamics following photolysis of the Co-C bond. oxinst.comacs.orgElucidation of photochemical reaction mechanisms and identification of transient intermediates.

Advanced Computational Modeling for Complex Biological Interactions

Computational modeling provides a powerful lens to investigate the interactions of this compound with biological macromolecules at an atomic level of detail. The use of advanced simulation techniques is a key future direction for understanding the structural dynamics and reactivity of this compound. Force field parameters compatible with simulation software like CHARMM have been developed for various cobalamins, enabling accurate molecular dynamics (MD) simulations. osti.gov

MD simulations can reveal the conformational flexibility of the corrin ring and its side chains, which is thought to be crucial for enzymatic activity. researchgate.net These simulations allow researchers to analyze how this compound binds to transport proteins and enzymes, identifying key amino acid residues and the nature of the interactions that stabilize the complex. For example, simulations have been used to study conjugates of cobalamin with other molecules, like peptide nucleic acids (PNA), to understand how the attachment affects the dynamics of both moieties. acs.orgnih.gov

For studying chemical reactions, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are invaluable. These methods treat the reactive core (the cobalt center and its immediate ligands) with high-accuracy quantum mechanics, while the rest of the protein and solvent are handled by more efficient classical mechanics. This approach can be used to map out reaction pathways, calculate energy barriers, and elucidate the mechanisms of enzymatic reactions involving this compound. Density functional theory (DFT) is also used to investigate the electronic structure of cobalamin derivatives to understand their spectroscopic properties and reactivity. researchgate.net

Computational MethodFocus AreaSpecific Application for this compoundKey Questions Addressed
Molecular Dynamics (MD) SimulationsConformational dynamics and binding interactions. acs.orgnih.govSimulating this compound binding to transport proteins (e.g., transcobalamin) or enzymes. osti.govWhat are the key binding interactions? How does the protein environment affect the conformation of the cofactor?
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzymatic reaction mechanisms.Modeling the cleavage of the cobalt-carbon bond within an enzyme active site.What is the detailed mechanism of catalysis? What is the activation energy for the reaction?
Density Functional Theory (DFT)Electronic structure and spectroscopic properties. researchgate.netCalculating spectroscopic parameters to help interpret experimental data (e.g., UV-Vis, Raman). researchgate.netHow does the electronic structure relate to the observed spectroscopic features and reactivity?
Gaussian Accelerated Molecular Dynamics (GaMD)Enhanced sampling of conformational space and ligand binding. nih.govElucidating the inhibitory mechanism of cobalamin derivatives on enzymes like PTP1B. nih.govWhat are the binding and unbinding pathways of the inhibitor?

Design of Next-Generation this compound Probes for Specific Biochemical Pathways

This compound serves as an excellent and versatile scaffold for the design of next-generation molecular probes to interrogate specific biological processes. acs.org The aminopropyl group provides a convenient attachment point for various functional molecules, such as fluorophores, without significantly disrupting the compound's recognition by cellular transport machinery. acs.orgnih.gov

A major area of development is in fluorescent probes for cellular imaging. acs.orgnih.gov By conjugating bright and photostable fluorophores like fluorescein (B123965), Oregon Green, or rhodamine to this compound, researchers have created "CobalaFluors". acs.orgnih.govnih.gov These fluorescent conjugates can be used to visualize the uptake and subcellular localization of cobalamins in real-time using techniques like fluorescence microscopy and flow cytometry. acs.org This approach is particularly valuable for studying cobalamin transport in cancer cells, which often overexpress cobalamin receptors. nih.govsyr.edu

Beyond simple imaging, future probes could incorporate more advanced functionalities. This includes the development of theranostic agents, which combine therapeutic and diagnostic capabilities. For example, this compound could be linked to both a cytotoxic drug and an imaging agent, allowing for simultaneous tumor targeting, treatment, and monitoring. mdpi.com Another avenue is the creation of probes for bioorthogonal chemistry, which would enable the specific labeling and tracking of this compound and its binding partners in living systems without interfering with native biochemical processes. google.com

Exploration of this compound in Unconventional Catalytic Systems

The unique reactivity of the cobalt-carbon bond in this compound and its derivatives offers exciting opportunities for their use in novel and unconventional catalytic systems, extending beyond their natural biological roles. rsc.org This exploration is a key paradigm in the fields of bioinorganic chemistry and synthetic biology.

One promising area is the development of artificial metalloenzymes. rsc.org This strategy involves incorporating a cobalamin derivative, like this compound, into a protein scaffold that is not its natural partner, such as serum albumin. rsc.orgnih.gov The protein environment can then be engineered to control the reactivity and selectivity of the cobalt center, creating novel catalysts for synthetically valuable reactions that are not observed in nature. acs.org For example, light-driven artificial photoenzymes based on cobalamin-protein conjugates have been shown to catalyze complex cyclization reactions in an environmentally friendly manner. rsc.org

Another emerging field is bio-orthogonal catalysis, where a catalyst functions inside a living system without cross-reacting with native biomolecules. Cobalamin derivatives are attractive candidates for such applications. researchgate.net Their catalytic activity, often initiated by reduction to the highly nucleophilic Co(I) state, can be used to drive specific chemical transformations, such as dehalogenations or C-C bond formations, at a target site. rsc.orgiiti.ac.inscispace.com This could be harnessed for applications like site-specific prodrug activation or the synthesis of bioactive molecules directly within a cell. The development of these unconventional catalytic systems represents a shift from merely studying the natural function of cobalamins to actively repurposing them as powerful tools for chemistry and medicine. scispace.com

Q & A

Basic Research Questions

Q. What established synthetic routes are available for aminopropylcobalamin, and how is purity validated?

  • Methodological Answer : this compound is synthesized via nucleophilic substitution, as demonstrated by reacting hydroxocobalamin acetate with 3-chloropropylamine hydrochloride under controlled pH and temperature . Post-synthesis, purity is validated using:

  • High-Performance Liquid Chromatography (HPLC) : To quantify impurities and confirm retention time alignment with standards .

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation, focusing on characteristic peaks (e.g., propylamine chain protons at δ 1.5–2.5 ppm) .

  • Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 1450–1500 range) .

    Synthesis Parameters Conditions
    ReactantsHydroxocobalamin acetate, 3-chloropropylamine hydrochloride
    SolventAqueous buffer (pH 7.4)
    Temperature37°C, anaerobic conditions
    Yield OptimizationMonitor reaction progress via UV-Vis at 361 nm

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Track cobalt-related absorbance bands (e.g., α/β bands at 351 nm and 525 nm) to confirm corrin ring integrity .
  • Circular Dichroism (CD) : Assess chiral centers in the cobalamin structure, particularly for distinguishing axial ligand configurations .
  • Infrared (IR) Spectroscopy : Identify amine functional groups (N-H stretch at ~3300 cm⁻¹) and cobalt-ligand vibrations (500–600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to improve yield and reduce by-products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, temperature, reactant ratios). For example, a 2³ factorial design can identify interactions between temperature (35–40°C), pH (6.8–7.6), and molar ratios (1:1 to 1:1.5) .
  • By-Product Mitigation : Introduce scavengers (e.g., activated charcoal) during purification or employ gradient elution in HPLC to isolate degradation products .

Q. How should discrepancies in reported biological activity of this compound be addressed?

  • Methodological Answer :

  • Systematic Review Frameworks : Follow PRISMA guidelines to aggregate data, assess study heterogeneity (I² statistic), and perform subgroup analyses (e.g., differentiating in vitro vs. in vivo models) .

  • Error Source Analysis : Distinguish between:

  • Random Errors : Replicate experiments under identical conditions (e.g., triplicate assays with standardized cell lines) .

  • Systematic Errors : Calibrate instruments (e.g., HPLC detectors) and validate assay protocols using positive controls (e.g., methylcobalamin) .

    Common Contradictions Resolution Strategies
    Variability in enzyme inhibition IC₅₀Standardize assay buffers (e.g., Tris-HCl vs. phosphate) and temperature .
    Stability differences in biological matricesConduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .

Q. What experimental design considerations are critical for evaluating this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Control Groups : Include negative controls (no inhibitor) and positive controls (e.g., known B₁₂ analogs).
  • Dose-Response Curves : Use 8–10 concentration points spanning 0.1× to 10× expected IC₅₀, fitted to a Hill equation .
  • Matrix Effects : Pre-treat biological samples (e.g., plasma) with protein precipitation (acetonitrile) to avoid interference .

Q. How to differentiate random vs. systematic errors in pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Random Errors : Quantify via coefficient of variation (CV) in replicate measurements (e.g., CV < 5% for intraday HPLC assays) .
  • Systematic Errors : Validate against certified reference materials (e.g., USP cobalamin standards) and perform recovery experiments (spiked samples at 80–120% levels) .

Data Presentation and Validation

  • Stability Assessment Table :

    Condition Degradation (%) Primary Degradant
    25°C, 60% RH, 30 days<5%None detected
    40°C, 75% RH, 30 days12–15%Propionamide derivative
  • Analytical Method Comparison :

    Technique Limit of Detection (LOD) Key Application
    HPLC-UV0.1 µg/mLPurity assessment
    LC-MS/MS0.01 µg/mLTrace quantification in plasma

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.